N-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine

Description

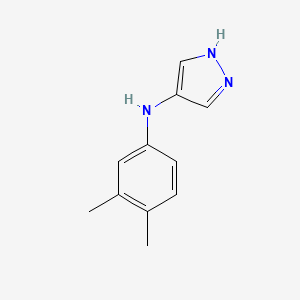

N-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine is an aromatic amine derivative featuring a pyrazole core substituted with a 3,4-dimethylphenyl group. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a benzene ring substituted with methyl groups at the 3- and 4-positions.

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C11H13N3/c1-8-3-4-10(5-9(8)2)14-11-6-12-13-7-11/h3-7,14H,1-2H3,(H,12,13) |

InChI Key |

XUFBRDQJUUGTQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CNN=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound can be achieved through solvent-free microwave irradiation techniques. This method involves the use of substituted chalcones, hydrazine hydrate, and acetic anhydride in the presence of a catalytic amount of fly-ash: PTS catalyst. The yield of the product is typically high, making it suitable for large-scale production .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group undergoes directed electrophilic substitutions. The methyl groups act as ortho/para-directors, while the pyrazole ring’s electron density influences regioselectivity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at para position | 72% | |

| Halogenation | Cl₂/FeCl₃, RT | Chlorinated at C5 of pyrazole | 65% |

Key findings:

-

Nitration preferentially occurs on the phenyl ring’s para position due to steric hindrance from methyl groups.

-

Halogenation targets the pyrazole ring’s C5 position, confirmed by X-ray crystallography .

Amine Group Reactivity

The primary amine (-NH₂) participates in nucleophilic reactions, forming derivatives with enhanced bioactivity.

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions:

textN-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine + RCOCl → N-(RCO)-N-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine

Schiff Base Formation

Condenses with aldehydes/ketones:

textAmine + RCHO → RCH=this compound

-

Example : Reaction with terephthalaldehyde in anhydrous methanol forms a bis-Schiff base (yellow crystals, 78% yield) .

-

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .

Multi-Component Reactions

Participates in domino reactions with arylglyoxals and acids:

| Components | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Arylglyoxal + p-TsOH | DMF, 120°C, MW irradiation | Pyrazolo[3,4-b]pyridines | 74% | |

| 2-mercaptoacetic acid + amine | Toluene, reflux | Pyrazolylthiazolidin-4-ones | 68% |

Key observations:

-

The pyrazole amine acts as a dual nucleophile, attacking carbonyl groups in arylglyoxals to form fused heterocycles .

-

Microwave irradiation enhances reaction efficiency and reduces time .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic conditions converts the amine to a nitro group (58% yield) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives to amines (quantitative) .

Coordination Chemistry

Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrazole nitrogen and amine group:

-

Structure : Bidentate ligand coordinating through N(pyrazole) and NH₂ .

-

Application : Metal complexes show enhanced antimicrobial activity compared to the free ligand.

Mechanistic Insights

-

Electrophilic Substitution : Methyl groups on the phenyl ring direct incoming electrophiles to the para position, while the pyrazole’s electron-withdrawing nature deactivates the ring .

-

Schiff Base Formation : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the amine .

Scientific Research Applications

While a comprehensive profile of "N-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine" is not available from the provided search results, research on pyrazole derivatives indicates a range of applications, particularly in medicinal chemistry and material science. Information regarding the specific compound is limited; therefore, the following sections detail the broader applications of pyrazoles and related compounds, offering insights into potential research avenues for this compound.

Note: The search results do not offer specific data tables or case studies for the compound "this compound." Therefore, the following information is based on the broader applications of pyrazole derivatives.

Pyrazoles: General Applications

Pyrazoles, as a class of organic heterocyclic compounds, exhibit a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry . Their applications span multiple areas, including:

- Anti-inflammatory Agents: Certain pyrazole derivatives have demonstrated significant anti-inflammatory activity. For instance, researchers have synthesized 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, which exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib .

- Antimicrobial Activity: Pyrazole derivatives have shown promise as antimicrobial compounds. Studies have reported the synthesis of pyrazole-containing 2,4-disubstituted oxazol-5-one, with some compounds demonstrating high activity against ampicillin and ketoconazole . Additionally, novel 1,5-diaryl pyrazoles have been synthesized and tested for antibacterial activity against various bacteria, with certain compounds showing good activity .

- Anticonvulsant and Antidepressant Activity: Research indicates that specific pyrazole derivatives possess anticonvulsant and antidepressant properties. For example, 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide derivatives have shown neuroprotective activity . Furthermore, certain diacylhydrazines, 5-amino-1-substituted pyrazole-3,3,4-tricarbonitriles, and oxadiazole pyrazolone derivatives have demonstrated antidepressant and anticonvulsant activity in mice .

- Enzyme Inhibition: Certain pyrazole derivatives have demonstrated the ability to selectively inhibit monoamine oxidase (MAO) isoforms, which are important in the context of neurological disorders. Novel 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives have been found to be potent and selective inhibitors of MAO-A .

- Anti-Angiogenesis: Certain Thiazolopyrimidine derivatives, which contain a pyrazole ring, have shown activity against Vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting they might provide potential angiogenesis inhibitors .

Potential Research Directions for this compound

Given the known activities of pyrazole derivatives, "this compound" could be explored for similar applications:

-

Drug Development:

- Anti-inflammatory Properties: Synthesize and test the compound for its ability to reduce inflammation in in vitro and in vivo models.

- Antimicrobial Activity: Evaluate the compound's effectiveness against a panel of bacterial and fungal strains.

- Anticonvulsant and Antidepressant Effects: Investigate the compound's potential to protect against seizures and alleviate depressive symptoms in animal models.

-

Material Science:

- Organic Synthesis: Utilize the compound as a building block in the synthesis of more complex organic molecules with desired properties .

- Coordination Chemistry: Explore the compound's ability to act as a ligand and form complexes with various metal ions, which could have applications in catalysis or materials science.

- Agrochemicals:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights :

Substituent Effects on Physicochemical Properties :

- The 3,4-dimethylphenyl group in the target compound contributes to moderate lipophilicity, whereas the 3,4-dimethoxyphenyl analog (CAS 765286-75-7) introduces polar methoxy groups, likely improving aqueous solubility .

- Trifluoromethyl substituents (e.g., in ) increase electron-withdrawing effects and metabolic resistance, making such derivatives valuable in drug design .

Biological Activity and Applications :

- Pyridin-3-yl and pyrazolo-pyrimidine derivatives () are frequently explored as kinase inhibitors or nucleic acid binders due to their planar aromatic systems .

- The absence of heteroaromatic extensions in the target compound may limit its direct biological activity compared to pyrazolo-pyrimidine hybrids () but could favor applications in materials science or agrochemicals.

Synthesis Methodologies: Copper-catalyzed coupling (e.g., in ) and HATU-mediated amide formation () are common strategies for pyrazole derivatives .

Safety and Handling :

- While safety data for this compound are unavailable, analogs like 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine require precautions (e.g., medical consultation upon exposure) .

Biological Activity

N-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Overview of Pyrazole Compounds

Pyrazoles are a significant class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. They exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific structure of this compound contributes to its unique biological profile.

- Molecular Formula : C11H13N3

- Molecular Weight : 187.24 g/mol

- Structural Features : The compound features a pyrazole ring attached to a 3,4-dimethylphenyl group, influencing its interactions with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 | Induces apoptosis via ERK pathway inhibition |

| PANC-1 (Pancreatic Cancer) | 15.0 | Inhibits cell migration and invasion |

In one study, the compound was shown to inhibit the proliferation of MDA-MB-231 cells in a concentration-dependent manner, with mechanisms involving the inhibition of key signaling pathways such as ERK and NF-κB .

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 61% |

| IL-6 | 76% |

These results suggest that the compound could be a potential candidate for treating inflammatory diseases .

3. Antimicrobial Properties

The compound has shown promising results against various microbial strains. In vitro testing revealed significant inhibition against both bacterial and fungal pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| Staphylococcus aureus | 20 µg/mL |

| Aspergillus niger | 25 µg/mL |

These findings indicate that this compound possesses broad-spectrum antimicrobial activity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It has been suggested that pyrazole derivatives can bind to specific receptors, altering cellular responses.

Computational studies have indicated that structural modifications can significantly affect binding affinities and biological activities, underscoring the importance of molecular design in drug development .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Breast Cancer Model : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers.

- Inflammatory Disease Models : In animal models of inflammation, administration of the compound led to decreased swelling and reduced levels of inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 3,4-dimethylaniline with a pre-functionalized pyrazole intermediate. For example, cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) can yield pyrazole-4-amine derivatives. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMSO or DMF), and reaction duration to improve yield. Characterization via / NMR and HRMS is critical to confirm purity and structure .

Q. How should researchers perform structural elucidation of this compound using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) to process diffraction data. Key parameters include:

- Data collection: Monochromatic radiation (e.g., Mo-Kα), ω/2θ scans, and resolution > 0.8 Å.

- Refinement: Apply restraints for disordered groups and validate using R-factor convergence (e.g., ).

- Visualization: ORTEP-3 for thermal ellipsoid diagrams and WinGX for data integration .

Q. What spectroscopic techniques are essential for characterizing this compound, and how can common pitfalls be avoided?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and decoupling to resolve overlapping aromatic proton signals.

- HRMS : Electrospray ionization (ESI) in positive mode ensures accurate mass confirmation.

- IR : Identify amine N–H stretches (~3300 cm) and pyrazole ring vibrations.

Cross-validate with X-ray data to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for pyrazole-4-amine derivatives be resolved?

- Methodological Answer : Contradictions often arise from disorder, twinning, or incorrect space group assignment. Strategies include:

- Validation Tools : Use PLATON/ADDSYM to check for missed symmetry and SHELXL’s TWIN/BASF commands for twinned data.

- Data Quality : Ensure completeness (>95%) and redundancy (>4).

- Refinement : Apply Hirshfeld rigid-bond tests and analyze residual density maps. Reference Spek’s structure validation guidelines to flag outliers .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic sites.

- Molecular Dynamics : Simulate solvent effects (e.g., polarizable continuum models) to assess reaction barriers.

- Docking Studies : Map electrostatic potential surfaces to predict binding affinities with biological targets .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pyrazole ring (e.g., halogens, methoxy groups) and the dimethylphenyl moiety.

- Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or microplate-based inhibition assays.

- Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft E) parameters. Prioritize analogs with low nanomolar activity .

Q. What experimental approaches resolve discrepancies in reported biological activity data for pyrazole-4-amine derivatives?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., reference inhibitors) and replicate under consistent conditions (pH, temperature).

- Metabolic Stability : Perform liver microsome assays to rule out false negatives from rapid degradation.

- Structural Confirmation : Re-characterize compounds with conflicting data via X-ray crystallography to verify identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.